REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)=[C:2]=[O:3].[CH2:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][NH:14]1.O>ClCCl>[CH3:15][C:16]1([CH3:17])[C:21]([CH3:13])([CH3:20])[O:12][B:10]([C:7]2[CH:6]=[CH:5][C:4]([NH:1][C:2]([N:14]3[CH2:15][C:16]4[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=4)[CH2:13]3)=[O:3])=[CH:9][CH:8]=2)[O:11]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
C1NCC2=CC=CC=C12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)NC(=O)N1CC2=CC=CC=C2C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |